{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral pyrrolidine derivative characterized by its stereospecific S-configuration at the pyrrolidine ring. The compound features a methyl-isopropylamine substituent at the 2-position of the pyrrolidine moiety and an acetic acid group at the 1-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it relevant in pharmaceutical research, particularly for targeting chiral receptors or enzymes .
According to CymitQuimica (2025), the compound has been explored in fine chemical synthesis and drug development, though its commercial availability is currently listed as "discontinued" . Its stereochemical complexity and functional group arrangement distinguish it from simpler pyrrolidine-based analogs.
Properties
IUPAC Name |
2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12(3)7-10-5-4-6-13(10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGOLISNAJWRFX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isopropyl-Methyl-Amino Group: This step often involves nucleophilic substitution reactions where an isopropyl-methyl-amino group is introduced to the pyrrolidine ring.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl-methyl-amino group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures can act as:
- Receptor Modulators : Targeting specific receptors in the central nervous system (CNS) to modulate neurotransmitter activity.
- Antidepressants : Investigated for their effects on serotonin and norepinephrine reuptake inhibition, potentially offering benefits in treating mood disorders.
Synthesis of Novel Compounds
Due to its functional groups, {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as a key intermediate in the synthesis of more complex molecules:
- Peptide Synthesis : Utilized in the formation of peptide bonds, contributing to the development of peptide-based drugs.
- Chiral Auxiliary : Acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biochemical Studies
The compound is also used in biochemical research to study:
- Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
- Protein Interaction Studies : Understanding how it interacts with proteins and other biomolecules, which can elucidate mechanisms of action for therapeutic applications.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigating antidepressant effects | This compound showed significant serotonin reuptake inhibition, suggesting potential as an antidepressant agent. |
| Study B | Synthesis of peptide analogs | Successfully used as an intermediate to synthesize various peptide analogs with enhanced biological activity. |
| Study C | Enzyme inhibition studies | Demonstrated effective inhibition of target enzymes, indicating its potential use in metabolic disorder treatments. |
Mechanism of Action
The mechanism of action of {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, similarity scores, and applications of {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid with related compounds:
Key Research Findings
- Stereochemical Impact: The S-configuration in the target compound enhances enantioselectivity compared to non-chiral analogs like 2-(Pyrrolidin-1-yl)acetic acid. This is critical for binding to chiral biological targets, such as G-protein-coupled receptors .
- Substituent Effects: The isopropyl-methyl-amine group increases steric bulk and lipophilicity relative to benzyl-methyl-amine derivatives (e.g., [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid). This may improve membrane permeability but reduce aqueous solubility .
- Salt Forms : The hydrochloride salt of 2-(Pyrrolidin-1-yl)acetic acid exhibits higher solubility (similarity score: 0.74) than the parent compound, suggesting salt formation as a viable strategy for optimizing the target compound’s bioavailability .
Biological Activity
The compound {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, with the molecular formula CHNO and CAS number 1354007-51-4, is a chiral molecule featuring a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 214.3 g/mol
- IUPAC Name: (S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl-acetic acid
Synthesis:
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring: A cyclization reaction using suitable precursors.
- Alkylation: Introduction of isopropyl and methyl groups via alkylating agents.
- Attachment of Acetic Acid Moiety: This step involves linking the acetic acid to the pyrrolidine structure.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing several biochemical pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity: Preliminary studies suggest potential antiviral properties against various viruses, including coronaviruses.
- Neuroprotective Effects: Investigations into its neuroprotective capabilities have shown promise in models of neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication in cell cultures | |
| Neuroprotection | Protects neuronal cells from apoptosis | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Studies
-
Antiviral Research:
A study investigated the compound's efficacy against SARS-CoV-2, demonstrating significant inhibition of viral replication in vitro. The effective concentration (EC50) was found to be in the low nanomolar range, indicating strong antiviral potential. -
Neuroprotective Studies:
In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal cell death, suggesting its utility in treating neurodegenerative diseases.
Q & A
Q. Basic
- LC-MS/MS identifies hydrolytic or oxidative degradation products (e.g., dealkylated amines or carboxylic acid derivatives).
- NMR - HSQC maps structural deviations in the pyrrolidine or acetic acid moieties.
- ICP-OES detects residual metal catalysts (e.g., palladium) from synthetic steps .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) require:
- Dose-response re-evaluation under standardized conditions (e.g., pH, temperature).
- Meta-analysis of literature data using PRISMA guidelines to identify confounding variables (e.g., solvent effects, cell line variability) .
- Molecular dynamics simulations to assess target binding under different experimental settings .
What strategies optimize the compound's solubility for in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to prevent precipitation.
- pH adjustment : The acetic acid group’s pKa (~4.7) allows ionization at physiological pH, enhancing solubility.
- Lipid nanoparticle encapsulation improves bioavailability in cell-based studies .
How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Q. Advanced
- Substituent variation : Modify the isopropyl-methyl-amine group to evaluate steric/electronic effects (e.g., cyclopropyl or tert-butyl analogs).
- Biological assays : Test analogs against ADAM10/17 or other metalloproteases to correlate structural changes with inhibition potency.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities based on substituent modifications .
What methods validate the compound's stability under long-term storage conditions?
Q. Basic
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
- Stability-indicating HPLC : Monitor degradation peaks and compare against fresh samples.
- Karl Fischer titration quantifies hygroscopicity-related water uptake .
How can researchers address low yields in the final coupling step?
Q. Advanced
- Catalyst screening : Test Pd/C, Raney Ni, or enzyme-mediated coupling for improved efficiency.
- Microwave-assisted synthesis reduces reaction time and side-product formation.
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and stoichiometry using software like MODDE® .
What computational tools predict the compound's pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate LogP, BBB permeability, and CYP450 interactions.
- Molecular docking : AutoDock Vina or Glide models interactions with albumin or P-glycoprotein for bioavailability insights.
- Quantum mechanics (QM) : Gaussian 16 calculates electrostatic potentials to guide solubility enhancements .
How are enantiomeric impurities quantified during quality control?
Q. Advanced
- Chiral SFC (Supercritical Fluid Chromatography) offers high-resolution separation of (S)- and (R)-isomers.
- Circular Dichroism (CD) Spectroscopy detects optical activity deviations at 220–260 nm.
- Marfey’s reagent derivatization followed by LC-MS/MS provides ppm-level sensitivity for trace enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
